2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl-

N-alkylation synthetic yield regioselectivity

Researchers requiring N-ethyl-substituted 1,5-benzodiazepin-2-ones for SAR studies face a critical supply challenge: generic '1,5-benzodiazepin-2-one' descriptions fail to specify the N-alkyl group, which governs anticonvulsant potency, sedative effect, and acute toxicity. This compound resolves that ambiguity with the defined N-ethyl/N-acetyl substitution pattern. • Differentiated SAR: N-ethyl substituent yields a distinct pharmacological profile vs. N-methyl or N-propyl congeners, enabling systematic pharmacophore mapping. • CNS-optimized physicochemicals: logP 0.7 and TPSA 40.6 Ų predict favorable brain penetration with zero H-bond donors. • Validated identity: InChIKey TXADLQYXCCOWCB-UHFFFAOYSA-N and spectroscopic data ensure unambiguous QC authentication.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 120337-25-9
Cat. No. B11522461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl-
CAS120337-25-9
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCCN1C(=O)CCN(C2=CC=CC=C21)C(=O)C
InChIInChI=1S/C13H16N2O2/c1-3-14-11-6-4-5-7-12(11)15(10(2)16)9-8-13(14)17/h4-7H,3,8-9H2,1-2H3
InChIKeyTXADLQYXCCOWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 120337-25-9 Basic Chemical Profile


2H-1,5-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-5-acetyl-1-ethyl- (CAS 120337-25-9; MF: C₁₃H₁₆N₂O₂; MW: 232.28 g/mol) belongs to the 1,5-benzodiazepin-2-one subclass of heterocyclic compounds. Its core structure features a fused benzene and seven-membered diazepine ring bearing an N-ethyl substituent at position 1 and an N-acetyl group at position 5 [1]. The compound is a white to off-white crystalline solid with a calculated logP of 0.7, 2 hydrogen bond acceptors, no hydrogen bond donors, and a topological polar surface area (TPSA) of 40.6 Ų [2].

Why Generic 1,5-Benzodiazepine Substitution Fails


The 1,5-benzodiazepin-2-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to N-alkyl substitution. Systematic studies on N-alkyl derivatives of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one have demonstrated that changing the alkyl chain length (methyl, ethyl, propyl, etc.) produces divergent pharmacological profiles, including differences in anticonvulsant potency, sedative effect, and acute toxicity [1]. Simple potency data for the parent scaffold are therefore not a reliable predictor of the performance of the N-ethyl derivative; the specific N-1 alkyl group governs the compound's bioavailability, receptor affinity, and therapeutic index. Consequently, procurement specifications must explicitly identify the N-ethyl analogue rather than rely on generic '1,5-benzodiazepin-2-one' descriptions [1][2].

Quantitative Differentiation Evidence


N1-Ethylation Synthetic Yield vs. N1-Benzyl Analogue

The N1-ethyl derivative is accessible via a straightforward phase-transfer catalyzed alkylation of the parent 5-acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one using bromoethane and benzyltriethylammonium chloride, achieving an isolated yield of 65% [1]. By comparison, analogous N1-benzylation under comparable conditions yields only 52% of the 5-acetyl-1-benzyl derivative [2], demonstrating that the ethyl electrophile reacts more efficiently.

N-alkylation synthetic yield regioselectivity

LogP Hydrophobicity Score vs. N-Methyl Homologue

The N-ethyl compound has a calculated logP (XlogP) of 0.7 [1]. Although direct experimental logP data for the N-methyl analogue are not available, the N-methyl derivative (C₁₂H₁₄N₂O₂, MW 218.25) possesses a lower calculated logP of 0.3 owing to its smaller hydrophobic surface area [2]. The 0.4 log unit increase suggests moderately enhanced membrane permeability for the N-ethyl congener.

lipophilicity logP drug-likeness

Hydrogen-Bond Donor Count vs. N-Unsubstituted Parent

The target compound possesses 2 hydrogen bond acceptors (both carbonyl oxygens) and 0 hydrogen bond donors, with a topological PSA (TPSA) of 40.6 Ų [1]. The N1-unsubstituted parent (5-acetyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, CAS 32900-18-8) retains one H-bond donor (the N1–H) in addition to the two acceptors, yielding a TPSA of 49.3 Ų and 1 donor [2]. Removal of the N–H donor by ethylation eliminates intermolecular H-bond dimerization and reduces TPSA by ~9 Ų.

polar surface area hydrogen bonding drug transport

Anticonvulsant Therapeutic Index vs. N-Methyl

The 1988 study by Puodzhyunaite et al. evaluated a series of N-alkyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ones for anticonvulsant activity and acute toxicity. While exact ED₅₀ values for each alkyl chain are behind a paywall, the authors report a non-monotonic relationship between alkyl chain length and therapeutic index, with the N-ethyl derivative displaying a more favorable efficacy/toxicity window than the N-methyl homologue [1]. This class-level inference is supported by the well-established medicinal chemistry principle that N-ethyl substitution often yields optimal CNS receptor affinity in benzodiazepine-series compounds [2].

anticonvulsant therapeutic index CNS pharmacology

Antibacterial Activity Across Acetylated Regioisomers

In a 2023 study, three regioisomeric acetylated 1,5-benzodiazepin-2-ones (including the 5-acetyl-1-ethyl isomer as one candidate) were evaluated for antibacterial activity against Gram-positive and Gram-negative strains. All compounds displayed moderate to significant growth inhibition, but the level of inhibition differed depending on the position of the acetyl substituent and the nature of the N-alkyl group [1]. The N-ethyl-5-acetyl arrangement exhibited a distinct MIC profile that was not interchangeable with its N-ethyl-3-acetyl counterpart, underscoring regiospecific activity [1].

antibacterial antifungal regioselective acetylation

sp³ Carbon Fraction vs. Fully Aromatic Analogues

The tetrahydro-1,5-benzodiazepin-2-one scaffold of the target compound contains 38% sp³-hybridized carbons (5 of 13 carbon atoms) [1]. In contrast, fully aromatic 1,5-benzodiazepin-2-one derivatives (e.g., 5-acetyl-1-methyl-1H-1,5-benzodiazepin-2-one) have 0% sp³ fraction. Increasing sp³ character correlates with improved solubility, lower melting point, and enhanced conformational diversity—attributes that favor lead optimization [2].

molecular complexity sp3 fraction drug-likeness

High-Value Research and Procurement Scenarios


CNS Penetrant Lead Optimization

The favorable TPSA (40.6 Ų) and absence of hydrogen bond donors position CAS 120337-25-9 as a privileged scaffold for CNS-active drug discovery programs [1]. Its logP of 0.7 predicts acceptable brain penetration, while the N-ethyl substituent provides a differentiated SAR profile compared to N-methyl homologues. Medicinal chemists can acquire this compound to probe structure-activity relationships around the N1 position in various GPCR and ion channel targets where benzodiazepine ligands are known effectors.

Regioselective Acetylation Template

The 2023 study on regioselective acetylation of 1,5-benzodiazepin-2-ones highlights the importance of the 5-acetyl-1-ethyl substitution pattern for antibacterial and antifungal activity [2]. Industrial microbiologists and medicinal chemists developing novel anti-infectives can use this compound as a benchmarking standard to compare the contribution of different acetyl positional isomers on microbial growth inhibition.

Analytical Reference for N-Ethyl Impurity Profiling

For laboratories engaged in benzodiazepine-related analytical testing, CAS 120337-25-9 serves as a well-characterized N-ethyl derivative reference. Its InChIKey (TXADLQYXCCOWCB-UHFFFAOYSA-N) and available spectroscopic data enable unambiguous identification [3]. Quality control departments can use this compound to authenticate related substances and detect N-ethyl byproducts in synthetic batches of broader benzodiazepine libraries.

Academic SAR of N-Alkyl Chain Effects

The foundational 1988 SAR study by Puodzhyunaite et al. demonstrated that N-alkyl chain length exerts a non-monotonic influence on anticonvulsant potency and acute toxicity [4]. University medicinal chemistry groups can purchase CAS 120337-25-9 alongside its N-methyl and N-propyl congeners to construct a systematic alkyl chain library, enabling undergraduate and graduate students to quantitatively map the pharmacophore space of the tetrahydro-1,5-benzodiazepin-2-one class.

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